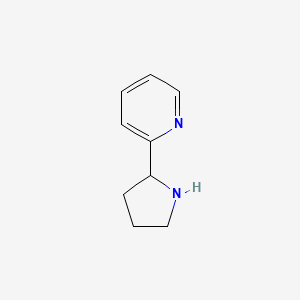

2-Pyrrolidin-2-ylpyridine

Description

Molecular Geometry and Conformational Isomerism

This compound consists of a pyridine ring conjugated to a pyrrolidine moiety. The pyridine ring adopts a planar geometry due to its aromaticity, while the pyrrolidine ring exhibits tetrahedral geometry at its nitrogen atom. The pyrrolidine ring’s conformational flexibility allows for distinct puckered forms, such as chair-like conformations (UP and DOWN puckers), analogous to proline residues in peptides. These conformations influence molecular packing and steric interactions.

The pyrrolidine nitrogen’s lone pair remains in an sp³ orbital, unavailable for resonance stabilization, while the pyridine nitrogen’s lone pair resides in an sp² orbital, contributing to aromaticity.

Electronic Structure and Aromaticity Considerations

The pyridine ring in this compound is aromatic, with a conjugated π-system comprising six electrons (4n+2, n=1). The pyrrolidine ring lacks aromaticity due to its saturated structure and sp³ hybridization.

| Component | Aromaticity | Electron Contribution |

|---|---|---|

| Pyridine Ring | Aromatic | 6 π-electrons (4n+2) |

| Pyrrolidine Ring | Non-aromatic | No π-electron participation |

The pyridine nitrogen’s lone pair is orthogonal to the π-system, enabling weak basicity (pKa ~5.2). In contrast, the pyrrolidine nitrogen’s lone pair is readily available for nucleophilic interactions, contributing to stronger basicity (pKaH ~11.3).

Tautomeric Forms and Protonation Behavior

This compound lacks hydroxyl or other substituents that enable tautomerism. However, protonation occurs preferentially at the pyridine nitrogen under acidic conditions. The pyrrolidine nitrogen’s higher basicity (pKaH ~11.3) makes it less susceptible to protonation under standard conditions.

| Protonation Site | pKa | Stability |

|---|---|---|

| Pyridine Nitrogen | ~5.2 | Resonance-stabilized |

| Pyrrolidine Nitrogen | ~11.3 | Tetrahedral geometry |

Protonation of the pyridine nitrogen disrupts aromaticity, forming a pyridinium ion. The pyrrolidine nitrogen’s protonation generates a quaternary ammonium center, enhancing ionic interactions in polar environments.

Propriétés

IUPAC Name |

2-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCZQFDBSPOUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60998979 | |

| Record name | 2-(Pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77790-61-5 | |

| Record name | 2-(2-Pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77790-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(2-pyrrolidinyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077790615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization of N-Substituted Amino Alcohols

A common method involves the cyclization of amino alcohol derivatives. For instance, the synthesis of 2-(pyrrolidin-2-yl)pyridine can be achieved by condensing 2-aminopyridine with suitable aldehydes or ketones followed by intramolecular cyclization under acidic or basic conditions. This process often employs dehydrating agents to facilitate ring closure, resulting in moderate to high yields depending on the substituents and reaction conditions.

Intramolecular Nucleophilic Substitution

Another route involves intramolecular nucleophilic substitution reactions where a suitably functionalized precursor undergoes cyclization to form the pyrrolidine ring attached to the pyridine core. This method benefits from milder conditions and can be optimized for stereoselectivity.

Functionalization of Pyridine Derivatives

A prevalent strategy utilizes pre-formed pyridine rings, which are then functionalized to introduce the pyrrolidine fragment.

N-Alkylation of Pyridine

This involves the alkylation of pyridine nitrogen with pyrrolidine derivatives or halogenated pyrrolidines. For example, halogenated pyrrolidine compounds can react with pyridine under nucleophilic substitution conditions, typically in polar aprotic solvents like DMF or acetonitrile, to produce the target compound with good yields.

Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, have been employed to attach pyrrolidine moieties to pyridine rings. These methods offer high regioselectivity and functional group tolerance, enabling the synthesis of diverse derivatives.

Multi-Step Synthesis Pathways

Complex multi-step syntheses have been developed to improve yields and stereoselectivity, often involving intermediate formation of protected or activated species.

Synthesis via Pyrrolidine-Containing Precursors

Research indicates that pyrrolidine derivatives, such as proline or its analogs, serve as starting materials. These are subjected to selective functionalization, oxidation, or reduction steps to introduce the pyridine ring, often via cyclization or coupling reactions.

Use of 1,3-Dipolar Cycloaddition

Recent studies have demonstrated the utility of 1,3-dipolar cycloaddition reactions, particularly involving nitrile oxides and alkenes or alkynes, to generate pyrrolidine rings attached to aromatic systems, including pyridine derivatives. This method offers stereocontrol and high efficiency.

Synthesis Data and Comparative Analysis

The following table summarizes key data from recent research on the preparation of 2-Pyrrolidin-2-ylpyridine:

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of amino alcohols | 2-Aminopyridine + aldehyde | Acidic, reflux | 60–75 | Straightforward, moderate yield | Requires specific precursor synthesis |

| N-Alkylation | Pyridine + halogenated pyrrolidine | Heating in DMF | 65–85 | High regioselectivity | Limited to accessible halogenated pyrrolidines |

| Transition-metal catalysis | Pyridine + pyrrolidine derivatives | Pd or Cu catalysis | 70–90 | High regio- and stereoselectivity | Costly catalysts, sensitive conditions |

| 1,3-Dipolar cycloaddition | Nitrile oxides + alkenes | Mild, room temp | 80–95 | Stereocontrol, high efficiency | Requires precursor preparation |

Analyse Des Réactions Chimiques

Types of Reactions

2-Pyrrolidin-2-ylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-pyrrolidin-2-ylpyridine derivatives in the development of anticancer agents. For instance, complexes formed with platinum(II) and this compound showed promising DNA binding properties. These complexes exhibited cytotoxicity comparable to or better than Cisplatin in certain cancer cell lines, indicating their potential as effective chemotherapeutic agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects may involve interactions with DNA through intercalation and hydrogen bonding, enhancing their reactivity towards biomolecules . The selectivity indices observed in breast cancer cell lines suggest that these compounds could be optimized for targeted therapies.

Neuropharmacology

Research has indicated that this compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs). Its derivatives have been studied for their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to influence neurotransmitter release and neuronal excitability makes it a candidate for further investigation in neuropharmacological applications .

Material Science

Synthesis of Functional Materials

The incorporation of this compound into polymer matrices has been explored for creating functional materials with enhanced properties. For example, its use as a ligand in metal-organic frameworks (MOFs) has shown promise in gas storage and separation applications due to its ability to form stable complexes with various metal ions .

Computational Studies

Theoretical Investigations

Computational chemistry techniques, such as Density Functional Theory (DFT), have been employed to study the electronic properties of this compound. These studies provide insights into its reactivity and stability under different conditions, which are crucial for predicting its behavior in biological systems and material applications .

Toxicology

Understanding the toxicological profile of this compound is essential for its safe application in pharmaceuticals and materials. The compound is classified as toxic if swallowed and can cause skin irritation, necessitating careful handling in laboratory settings .

Data Summary

Case Studies

-

Anticancer Complexes

A study investigated the cytotoxic effects of platinum(II) complexes with this compound against various cancer cell lines, revealing significant selectivity and potency compared to traditional treatments like Cisplatin. -

Neuropharmacological Modulation

Research demonstrated that derivatives of this compound can enhance cognitive function in animal models by acting on nAChRs, suggesting potential therapeutic applications in cognitive disorders.

Mécanisme D'action

The mechanism of action of 2-Pyrrolidin-2-ylpyridine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through steric effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridine: A six-membered aromatic heterocycle with a nitrogen atom.

Pyrrolidine: A five-membered saturated ring containing nitrogen.

Pyrrolizine: A fused bicyclic structure containing a pyrrole and a pyridine ring.

Uniqueness

2-Pyrrolidin-2-ylpyridine is unique due to its fused ring structure, which combines the properties of both pyridine and pyrrolidine. This fusion enhances its chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Activité Biologique

2-Pyrrolidin-2-ylpyridine is a compound of interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications. The focus will be on recent findings from various studies, highlighting the compound's efficacy in different biological contexts.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a pyrrolidine moiety. This structural configuration contributes to its unique pharmacological properties, including interactions with various biological targets.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.20 g/mol |

| LogP | 1.45 |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study reported that derivatives of this compound showed selective cytotoxicity against breast cancer cell lines (MCF-7 and MCF10A), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study:

In an experimental model assessing the metastatic potential of cancer cells, derivatives containing the pyrrolidine structure were found to inhibit cell migration and invasion, suggesting a mechanism involving the modulation of signaling pathways associated with metastasis .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. A review highlighted that derivatives of pyrrolidine compounds demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Research Findings:

- Sreekanth and Jha (2020) synthesized several pyrrolidine derivatives, including this compound, which exhibited significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) in the low micromolar range .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Studies have shown that this compound derivatives can inhibit cholinesterase enzymes, which are crucial for neurotransmission regulation. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. A study demonstrated that it could reduce oxidative stress markers in neuronal cell lines, indicating its potential as a therapeutic agent for neurodegenerative conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Receptor Interaction : The compound has been shown to bind effectively to various receptors involved in cancer progression and inflammation.

- Signal Transduction Modulation : It modulates key signaling pathways related to cell survival and apoptosis, particularly in cancer cells.

- Enzymatic Activity Regulation : By inhibiting specific enzymes, it alters metabolic pathways critical for pathogen survival or cancer cell proliferation.

Q & A

Q. What are the recommended methods for synthesizing 2-Pyrrolidin-2-ylpyridine derivatives?

Synthesis typically involves multi-step reactions under controlled conditions. For example:

- Nucleophilic substitution : Reacting pyridine derivatives with pyrrolidine precursors in dichloromethane using NaOH as a base .

- Purification : Techniques like recrystallization or High-Performance Liquid Chromatography (HPLC) ensure high purity (>95%) .

- Structural validation : Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry confirm molecular identity .

Q. How should researchers handle this compound given limited toxicity data?

- Safety protocols : Use personal protective equipment (PPE), including gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation .

- Emergency measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse thoroughly and seek medical attention .

- Documentation : Record all handling procedures and adverse effects to build a safety database .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR spectroscopy : Provides detailed structural information, including stereochemistry (e.g., distinguishing (R)- and (S)-isomers) .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns .

- UV-Vis spectroscopy : Monitors electronic transitions in reactivity studies .

Q. What are the storage and handling protocols for this compound?

- Storage : Keep in airtight containers in cool, dry, and well-ventilated areas. Avoid exposure to light or moisture .

- Handling : Use inert atmospheres (e.g., nitrogen) for moisture-sensitive reactions .

Advanced Research Questions

Q. How can discrepancies in reported toxicity profiles be addressed?

- Comparative analysis : Cross-reference SDS from multiple suppliers (e.g., Key Organics vs. Aladdin) to identify inconsistencies in acute toxicity classifications .

- In vitro assays : Conduct cytotoxicity studies using human cell lines to supplement missing data .

- Computational modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity based on structural analogs .

Q. What strategies are effective in analyzing environmental impact when ecological data is unavailable?

- Read-across approach : Use data from structurally similar compounds (e.g., pyridine derivatives) to estimate persistence, bioaccumulation, and toxicity (PBT) .

- Microcosm studies : Simulate environmental degradation in controlled lab settings to assess soil mobility and microbial breakdown .

Q. How to design experiments to study the reactivity of the pyrrolidine-pyridine moiety?

- Kinetic studies : Monitor reaction progress under varying pH and temperature conditions using HPLC .

- Mechanistic probes : Introduce isotopic labels (e.g., deuterium) to track bond formation/cleavage via mass spectrometry .

- Computational support : Employ DFT (Density Functional Theory) calculations to predict reactive sites and transition states .

Q. How to resolve contradictions in synthetic yields reported in literature?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify optimal conditions .

- Reproducibility checks : Validate published protocols with strict adherence to documented reaction times and purification steps .

- Peer collaboration : Share synthetic intermediates for cross-lab verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.